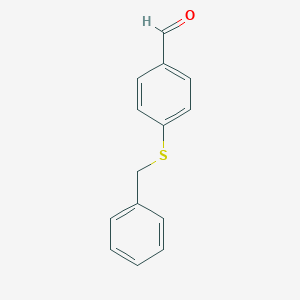

4-(Benzylsulfanyl)benzaldehyde

概要

説明

“4-(Benzylsulfanyl)benzaldehyde” is a chemical compound with the molecular formula C14H12OS . It has an average mass of 228.309 Da and a monoisotopic mass of 228.060883 Da .

Synthesis Analysis

The synthesis of “4-(Benzylsulfanyl)benzaldehyde” and similar compounds has been discussed in several studies . For instance, one study describes the synthesis of a new series of chalcones and their antimalarial efficacy . Another study discusses a multistep synthesis starting with benzaldehyde, where the first step involves the conversion of benzaldehyde to benzoin using thiamin as a catalyst .Molecular Structure Analysis

The molecular structure of “4-(Benzylsulfanyl)benzaldehyde” is characterized by its molecular formula C14H12OS . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography or NMR spectroscopy.科学的研究の応用

-

Catalysis

- Summary of Application : “4-(Benzylsulfanyl)benzaldehyde” is used in the selective oxidation of aromatic alcohols to aldehydes . This process is crucial for industrial catalysis .

- Methods of Application : The compound is used in conjunction with Co single atoms supported by nitrogen-doped carbon catalysts (Co1/NC). These catalysts are prepared by a self-assembly–pyrolysis strategy .

- Results : The 4-Co1/NC catalyst achieved 95.2% benzyl alcohol conversion and nearly 99.9% benzaldehyde selectivity .

-

Antimalarial Agents

- Summary of Application : “4-(Benzylsulfanyl)benzaldehyde” is used in the synthesis of chalcones, which have been evaluated for their antimalarial efficacy .

- Methods of Application : The compound is used in the synthesis of a new series of chalcones .

- Results : Some of the synthesized compounds showed enhanced antimalarial activity in vivo and may reduce malaria progression through a mechanism related to the inhibition of hemozoin formation .

-

Enzymatic Production of Benzaldehyde

- Summary of Application : “4-(Benzylsulfanyl)benzaldehyde” is used in the enzymatic production of benzaldehyde from L-phenylalanine .

- Methods of Application : The compound is used in conjunction with four enzymes expressed in Escherichia coli: L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase .

- Results : The details of the results were not provided in the source .

-

Enzymatic Production of Benzaldehyde

- Summary of Application : “4-(Benzylsulfanyl)benzaldehyde” is used in the enzymatic production of benzaldehyde from L-phenylalanine .

- Methods of Application : The compound is used in conjunction with four enzymes expressed in Escherichia coli: L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase .

- Results : The mutant-expressing strain was able to produce benzaldehyde from 100 mM L-phenylalanine at a conversion rate of 84% .

-

Synthesis of Substituted Benzaldehydes

- Summary of Application : “4-(Benzylsulfanyl)benzaldehyde” is used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .

- Methods of Application : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .

- Results : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .

-

Synthesis Routes

- Summary of Application : “4-(Benzylsulfanyl)benzaldehyde” is used in various synthesis routes.

- Methods of Application : The specific methods of application depend on the particular synthesis route.

- Results : The outcomes of these synthesis routes vary depending on the specific route.

-

Enzymatic Production of Benzaldehyde

- Summary of Application : “4-(Benzylsulfanyl)benzaldehyde” is used in the enzymatic production of benzaldehyde from L-phenylalanine .

- Methods of Application : The compound is used in conjunction with four enzymes expressed in Escherichia coli: L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase .

- Results : The mutant-expressing strain was able to produce benzaldehyde from 100 mM L-phenylalanine at a conversion rate of 84% .

-

Synthesis of Substituted Benzaldehydes

- Summary of Application : “4-(Benzylsulfanyl)benzaldehyde” is used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .

- Methods of Application : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .

- Results : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .

-

Synthesis Routes

- Summary of Application : “4-(Benzylsulfanyl)benzaldehyde” is used in various synthesis routes.

- Methods of Application : The specific methods of application depend on the particular synthesis route.

- Results : The outcomes of these synthesis routes vary depending on the specific route.

Safety And Hazards

将来の方向性

The future directions for research on “4-(Benzylsulfanyl)benzaldehyde” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, one study discusses a novel strategy for the selective hydrogenation of benzaldehyde under visible light illumination, which could potentially be applied to “4-(Benzylsulfanyl)benzaldehyde” as well .

特性

IUPAC Name |

4-benzylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEZWYYYMVTEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511267 | |

| Record name | 4-(Benzylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylsulfanyl)benzaldehyde | |

CAS RN |

78832-95-8 | |

| Record name | 4-(Benzylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)

![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)

![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)